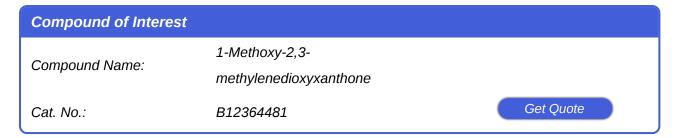


# Application Notes and Protocols for NMR Spectroscopy in Xanthone Structure Elucidation

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-y-pyrone scaffold. They are widely distributed in higher plants and fungi and exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The structural diversity of xanthones, arising from various substitution patterns (hydroxylation, methoxylation, prenylation, glycosylation), necessitates robust analytical techniques for their accurate characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of xanthones, providing detailed information about the carbon skeleton, the nature and position of substituents, and the relative stereochemistry.[1][2]

This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural analysis of xanthones.

## Data Presentation: NMR Chemical Shifts of Xanthones



The following tables summarize typical <sup>1</sup>H and <sup>13</sup>C NMR chemical shift ranges for common xanthone scaffolds. These values can serve as a reference for the initial assessment of xanthone structures. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Typical <sup>1</sup>H NMR Chemical Shifts (δ, ppm) for the Xanthone Core in CDCl<sub>3</sub>

Proton	Chemical Shift Range (ppm)	Typical Multiplicity
H-1	7.50 - 8.35	d or dd
H-2	7.20 - 7.70	t or m
H-3	7.30 - 7.80	t or m
H-4	7.50 - 8.20	d or dd
H-5	7.50 - 8.20	d or dd
H-6	7.30 - 7.80	t or m
H-7	7.20 - 7.70	t or m
H-8	7.50 - 8.35	d or dd
Chelated -OH	12.0 - 14.0	S

Note: Chemical shifts are highly dependent on the substitution pattern.[3]

Table 2: Typical <sup>13</sup>C NMR Chemical Shifts (δ, ppm) for the Xanthone Core in CDCl<sub>3</sub>



Carbon	Chemical Shift Range (ppm)
C-1	115 - 125
C-2	120 - 130
C-3	118 - 128
C-4	120 - 140
C-4a	150 - 160
C-5	120 - 140
C-6	118 - 128
C-7	120 - 130
C-8	115 - 125
C-8a	140 - 150
C-9 (C=O)	175 - 185
C-9a	105 - 115
C-10a	155 - 165

Table 3:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for  $\alpha\text{-Mangostin}$  in CDCl3



Position	¹H Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)
1	-	161.6
2	-	111.3
3	-	162.4
4	6.30 (s)	93.1
4a	-	155.8
5	6.84 (s)	101.8
6	-	155.0
7	-	143.0
8	-	137.4
8a	-	121.5
9	-	182.0
9a	-	103.6
10a	-	156.8
1-OH	13.76 (s)	-
7-OCH₃	3.81 (s)	62.2
Prenyl-1 (C2)	3.32 (d)	21.5
5.29 (t)	121.7	
-	132.2	<del>-</del>
1.79 (s)	18.2	_
1.68 (s)	25.8	_
Prenyl-2 (C8)	4.10 (d)	26.6
5.29 (t)	123.4	
-	135.4	_
		_



1.85 (s)	18.2
1.79 (s)	25.8

#### [1][4][5]

## **Application of NMR Techniques for Xanthone Structure Elucidation**

A combination of 1D and 2D NMR experiments is crucial for the complete structural assignment of a xanthone.

#### 1D NMR: <sup>1</sup>H and <sup>13</sup>C

- ¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons (aromatic, olefinic, aliphatic, hydroxyl, methoxy). The chemical shifts and coupling constants (J-values) reveal the substitution pattern on the aromatic rings. A characteristic downfield signal between δ 12-14 ppm is indicative of a chelated hydroxyl group at C-1 or C-8.[6][7]
- <sup>13</sup>C NMR: The carbon NMR spectrum indicates the total number of carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C-9) typically appears around δ 175-185 ppm.[7] Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH<sub>3</sub>), methylene (CH<sub>2</sub>), methine (CH), and quaternary carbons.

### 2D NMR: COSY, HSQC, HMBC, and NOESY/ROESY

- Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is particularly useful for establishing the connectivity of protons within the same aromatic ring or in aliphatic side chains (e.g., prenyl groups).[8][9]
- Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each
  proton with the carbon atom to which it is directly attached. This allows for the unambiguous
  assignment of protonated carbons.[10][11][12]





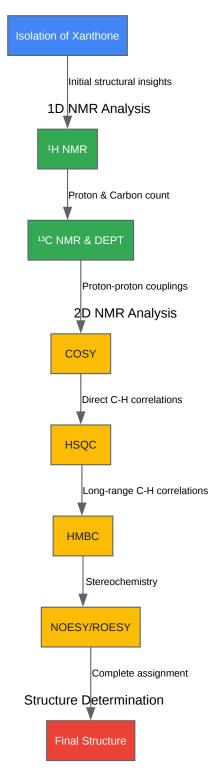


- Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful
  experiments for structure elucidation. It reveals long-range correlations (typically 2-4 bonds)
  between protons and carbons. These correlations are key to connecting different structural
  fragments and establishing the overall carbon skeleton. For instance, correlations from a
  methoxy proton singlet to its attached carbon can confirm its position.[10][12][13]
- Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect
  Spectroscopy (ROESY): These experiments detect through-space interactions between
  protons that are in close proximity. They are essential for determining the relative
  stereochemistry and conformation of the molecule. For example, a NOE correlation between
  a proton on a side chain and a proton on the xanthone core can define the orientation of the
  side chain.[14][15][16] ROESY is particularly useful for medium-sized molecules where the
  NOE may be close to zero.[2][17]

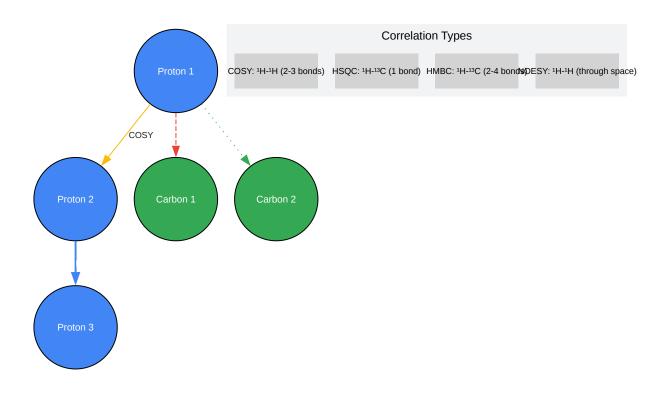
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### Methodological & Application





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